Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate
Overview
Description
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate: is a chemical compound with the molecular formula C11H10O3S and a molecular weight of 222.26 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding affinity to various biological targets. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interaction with cellular components .
Comparison with Similar Compounds
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate can be compared with other benzo[b]thiophene derivatives, such as:
- Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate
- Ethyl 5-(4-bromophenyl)thiophene-2-carboxylate
- Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness: this compound is unique due to the presence of both hydroxyl and carboxylate functional groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and interactions with various biological targets .
Biological Activity
Ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its antimicrobial, antioxidant, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure comprising a benzene ring fused to a thiophene ring, with a hydroxyl group at the 7-position and an ethyl ester at the 5-position. These structural characteristics enhance its reactivity and biological activity, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its potential to inhibit various bacterial strains, with studies showing effective growth inhibition at concentrations below 50 µM in some cases . The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Antioxidant Properties
The antioxidant activity of this compound has also been explored, suggesting its potential role in protecting cells from oxidative stress. The presence of the hydroxyl group is believed to contribute to its ability to scavenge free radicals, thereby preventing cellular damage.
Anticancer Potential
This compound has garnered attention for its anticancer properties. Studies have indicated that it can induce apoptosis in cancer cells, particularly in breast cancer models. The compound appears to modulate specific molecular targets and pathways that lead to the inhibition of cancer cell proliferation. For instance, it has been shown to increase levels of cleaved caspase-3 and Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2 .
The biological activity of this compound is attributed to its interaction with various molecular targets. The hydroxyl and carboxylate groups play crucial roles in its binding affinity and reactivity towards enzymes and receptors. This interaction may lead to enzyme inhibition or modulation of receptor activity, contributing to its therapeutic effects .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Unique Features |
---|---|
This compound | Hydroxyl group enhances reactivity and biological activity |
Ethyl benzo[b]thiophene-5-carboxylate | Lacks hydroxyl group; primarily studied for apoptosis-inducing properties |
Ethyl 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate | Features a tetrahydro structure; may influence pharmacological properties |
Case Studies
- Anticancer Study : In vitro studies demonstrated that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity at low concentrations (e.g., IC50 = 6.2 µM against THP-1 cells) .
- Antimicrobial Study : A library of compounds including this compound was screened against Mycobacterium tuberculosis (Mtb), revealing effective inhibition with minimum inhibitory concentrations (MIC) significantly lower than those of standard treatments .
Properties
IUPAC Name |
ethyl 7-hydroxy-1-benzothiophene-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3S/c1-2-14-11(13)8-5-7-3-4-15-10(7)9(12)6-8/h3-6,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHBZNTQBTZPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=CS2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461961 | |
Record name | ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831222-72-1 | |
Record name | ethyl 7-hydroxybenzo[b]thiophene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10461961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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